3,6,8-Tribromoimidazo[1,2-a]pyrazine
Overview
Description
3,6,8-Tribromoimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H2Br3N3 . It is a type of imidazo[1,2-a]pyrazine, which is a class of compounds containing a pyrazine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 atoms and 13 bonds . The average mass of the molecule is 355.812 Da, and the monoisotopic mass is 352.779877 Da .Physical And Chemical Properties Analysis
The compound has a density of 2.7±0.1 g/cm3, and its molar refractivity is 57.8±0.5 cm3 . It has a polar surface area of 30 Å2 and a polarizability of 22.9±0.5 10-24 cm3 . The compound’s molar volume is 130.0±7.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- 3,6,8-Tribromoimidazo[1,2-a]pyrazine is a derivative of 3-Aminoimidazo[1,2-a]pyrazine, an important scaffold in many drugs, accessible through Groebke–Blackburn–Bienaymé cyclisation. This synthesis method has been scaled up efficiently (Baenziger, Durantie, & Mathes, 2017).
- Studies on the synthesis of related compounds like 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, derived from similar bromoimidazoles, have shown significant chemiluminescent properties, which are important for scientific applications (Adamczyk et al., 2003).
- The compound this compound is closely related to imidazo[1,2-a]pyrazine derivatives, which have been synthesized with various biological properties, such as uterine-relaxing and antibronchospastic activities (Sablayrolles et al., 1984).
Biological and Pharmaceutical Applications
- Imidazo[1,2-a]pyrazine derivatives, including this compound, have shown potential in drug development due to their versatile scaffold and multifarious biological activities (Goel, Luxami, & Paul, 2015).
- Some derivatives of imidazo[1,2-a]pyrazine have been investigated for their antimicrobial and anti-biofilm activities, suggesting potential applications in combating microbial infections (Nagender et al., 2014).
- The compound has also been studied for its potential in kinase inhibition, indicating its utility in targeted cancer therapies (Matthews et al., 2010).
Chemical Analysis and Reactions
- Research on similar bromo and methoxy derivatives of imidazo[1,2-a]pyrazine provides insights into nucleophilic substitution studies, which are crucial for understanding its reactivity and potential modifications (Bonnet, Sablayrolles, & Chapat, 1984).
properties
IUPAC Name |
3,6,8-tribromoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWJTGSMJPNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557435 | |
Record name | 3,6,8-Tribromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63744-24-1 | |
Record name | 3,6,8-Tribromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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